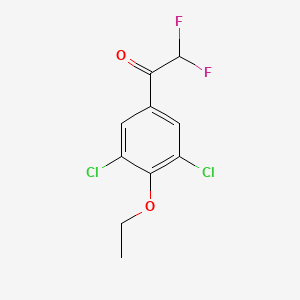![molecular formula C13H25N3O2 B14772115 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is a complex organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Compounds with piperidine moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by acylation with an acyl chloride or anhydride . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases like triethylamine for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can facilitate the hydrogenation steps in aqueous media, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide N-oxide, while reduction may produce a fully saturated piperidine derivative .
科学的研究の応用
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Methylphenidate: A well-known stimulant used to treat ADHD.
Ethylphenidate: A derivative of methylphenidate with similar stimulant properties.
Phacetoperane: Another stimulant with a piperidine moiety.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
特性
分子式 |
C13H25N3O2 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3 |
InChIキー |
ARVOQQDAAFJHFV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




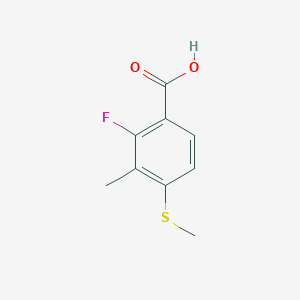
![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)
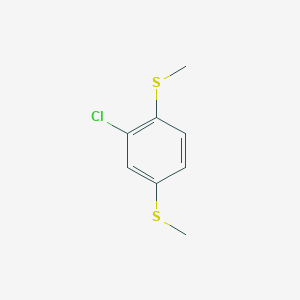
![(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)
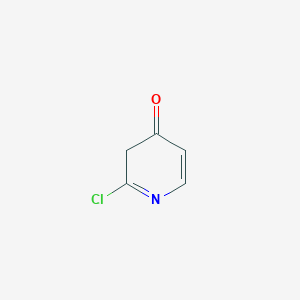
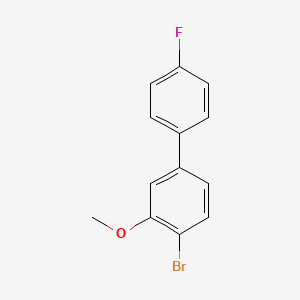
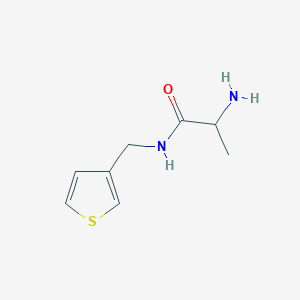
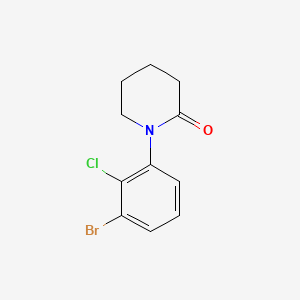
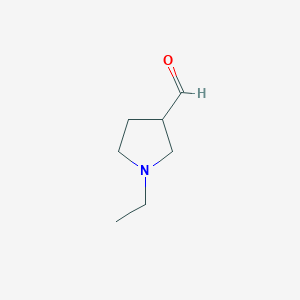
![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
